1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane
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Overview
Description
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane is a heterocyclic compound that features a furan ring substituted with a 2-nitrophenyl group and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its potential antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The nitro group may also play a role in generating reactive oxygen species (ROS), which can further damage bacterial cells .
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of the target compound.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with potential antibacterial properties.
Uniqueness
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane is unique due to the presence of both a furan ring and an azepane moiety, which may confer distinct biological activities and synthetic utility compared to other furan derivatives.
Properties
IUPAC Name |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-19(21)16-8-4-3-7-15(16)17-10-9-14(22-17)13-18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQKJVFKPXAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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